molecular formula C10H20N2O2 B2505950 Tert-butyl N-amino-N-(cyclobutylmethyl)carbamate CAS No. 2172455-83-1

Tert-butyl N-amino-N-(cyclobutylmethyl)carbamate

Cat. No.: B2505950
CAS No.: 2172455-83-1
M. Wt: 200.282
InChI Key: NRNUZJFCIAANEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-amino-N-(cyclobutylmethyl)carbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

An important application is found in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate. This compound has proven essential for the synthesis of these analogues, showcasing the compound's utility in precise molecular construction (Ober et al., 2004).

Atmospheric CO2 Fixation

Tert-butyl hypoiodite (t-BuOI) has been utilized in a cyclizative atmospheric CO2 fixation process with unsaturated amines like allyl and propargyl amines. This method efficiently leads to cyclic carbamates, demonstrating the compound's role in environmental chemistry and potential applications in CO2 capture and utilization (Takeda et al., 2012).

Stereoselective Synthesis of Stereisomers

The stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate showcases its versatility in creating complex molecular architectures, highlighting its significance in the synthesis of potential pharmacological agents (Wang et al., 2017).

Synthesis of Spirocyclopropanated Analogues

Another application involves the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid, demonstrating the compound's utility in developing novel insecticidal agents (Brackmann et al., 2005).

Mild and Efficient One-Pot Curtius Rearrangement

The compound's application extends to a mild and efficient one-pot Curtius rearrangement process, enabling the formation of tert-butyl carbamate from a carboxylic acid, which is pivotal in the synthesis of protected amino acids (Lebel & Leogane, 2005).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation and using personal protective equipment as required .

Properties

IUPAC Name

tert-butyl N-amino-N-(cyclobutylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(11)7-8-5-4-6-8/h8H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNUZJFCIAANEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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